



# role of G2P in childhood gastroenteritis worldwide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GZ22-4    |           |
| Cat. No.:            | B15556755 | Get Quote |

An In-depth Technical Guide on the Role of G2P Rotaviruses in Childhood Gastroenteritis Worldwide

#### Introduction

Group A rotaviruses are the leading cause of severe, dehydrating gastroenteritis in infants and young children globally.[1][2][3] The virus is characterized by a segmented double-stranded RNA genome enclosed within a triple-layered capsid. The two outer capsid proteins, VP7 (G-type) and VP4 (P-type), are the primary determinants of serotype specificity and are used in the dual classification system for rotavirus strains. While a vast number of G and P combinations exist, a select few are responsible for the majority of human disease.[4][5]

This guide focuses on the role of G2P rotaviruses in childhood gastroenteritis. Initial investigation into the G2P[6] genotype revealed it to be exceptionally rare in human populations, with most detections considered unusual or of potential animal origin.[7] Therefore, to provide a comprehensive and relevant technical resource for researchers, scientists, and drug development professionals, this document will concentrate on the globally significant and epidemiologically important G2P[1] genotype. G2P[1] is one of the most common rotavirus strains circulating worldwide and its prevalence has been notably influenced by the introduction of rotavirus vaccines, making it a critical subject of study.[8][9]

This guide will cover the global prevalence of G2P[1], its clinical impact, the effectiveness of current vaccines against it, the molecular mechanisms of its pathogenesis, and the key experimental protocols used in its study.



# Global Prevalence and Epidemiology of G2P[1]

Prior to the introduction of widespread vaccination, G2P[1], along with G1P[10], G3P[10], and G4P[10], was a major cause of rotavirus gastroenteritis in children.[11] Post-vaccine introduction, the epidemiology of rotavirus has shifted. In several regions, a relative increase in the prevalence of the G2P[1] genotype has been observed.[8][12] This phenomenon highlights the importance of ongoing global surveillance to monitor vaccine impact on strain distribution.

Table 1: Global and Regional Prevalence of Common Rotavirus Genotypes



| WHO Region                  | Predominant Genotypes<br>(Weighted Prevalence,<br>2014-2018) | Notes on G2P[1] Prevalence                                                                                                                            |
|-----------------------------|--------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Global                      | G1P[10] (31%), G1P[13] (8%),<br>G3P[10] (8%)[14]             | G2P[1] is consistently one of<br>the top circulating strains<br>globally, accounting for<br>approximately 13% of cases in<br>the post-vaccine era.[9] |
| Africa (AFR)                | G1P[10], G2P[1], G3P[10],<br>G9P[10], G12P[10]               | The six common genotypes comprise about 63% of strains.  G2P[1] prevalence is significant.[9]                                                         |
| Americas (AMR)              | G2P[1], G1P[10]                                              | G2P[1] has been reported as<br>the most common genotype in<br>some post-vaccination<br>surveillance periods.[9]                                       |
| Eastern Mediterranean (EMR) | G1P[10], G9P[10], G2P[1]                                     | G2P[1] is a major circulating strain in the region.                                                                                                   |
| Europe (EUR)                | G1P[10], G9P[10], G3P[10],<br>G2P[1]                         | G1P[10] prevalence has decreased in countries that have introduced vaccines, while G2P[1] remains prevalent.[14]                                      |
| South-East Asia (SEAR)      | G1P[10], G3P[10], G9P[10],<br>G2P[1]                         | High diversity of strains, with G2P[1] being a consistent contributor to the disease burden.                                                          |
| Western Pacific (WPR)       | G1P[10], G2P[1], G3P[10]                                     | G2P[1] is among the most frequently detected genotypes.                                                                                               |

Data compiled from multiple global surveillance studies.[8][9][14]



## **Vaccine Effectiveness Against G2P[1]**

Two primary live-attenuated oral rotavirus vaccines are in global use: the monovalent Rotarix® (RV1), derived from a human G1P[10] strain, and the pentavalent RotaTeq® (RV5), a human-bovine reassortant vaccine containing G1, G2, G3, G4, and P[10] antigens.[10][15] A key question for drug development professionals and public health officials is the effectiveness of these vaccines against heterotypic strains like G2P[1].

Clinical trials and real-world effectiveness studies have demonstrated that both vaccines provide substantial protection against severe gastroenteritis caused by G2P[1], although efficacy can be lower compared to homotypic or partially heterotypic strains.[12][16] This reduced efficacy against fully heterotypic genotypes like G2P[1] is a critical consideration in vaccine development and implementation strategies.[16]

Table 2: Vaccine Efficacy/Effectiveness against G2P[1] Rotavirus Gastroenteritis



| Vaccine        | Study Type                    | Setting/Mortali<br>ty Level          | Efficacy/Effecti<br>veness against<br>Severe G2P[1]<br>Disease       | Efficacy/Effecti<br>veness against<br>Any Severity<br>G2P[1]<br>Disease |
|----------------|-------------------------------|--------------------------------------|----------------------------------------------------------------------|-------------------------------------------------------------------------|
| Rotarix® (RV1) | Pooled Clinical<br>Trials[16] | Global (22<br>countries)             | 71% (95% CI:<br>43–85%)                                              | 63% (95% CI:<br>41–77%)                                                 |
| Rotarix® (RV1) | Case-Control<br>Study         | Brazil                               | 78.7% (95% CI:<br>56.6-89.5%)                                        | Not specified                                                           |
| RotaTeq® (RV5) | Clinical Trial<br>(REST)[17]  | Multinational                        | High efficacy<br>against G-types<br>in vaccine (G1-<br>G4)           | 74% against any<br>G1-G4<br>severity[10]                                |
| Both Vaccines  | Meta-<br>Analysis[18][19]     | Low Child<br>Mortality<br>Countries  | Ranged from<br>86% to 87%<br>(overall, not<br>genotype-<br>specific) | Not specified                                                           |
| Both Vaccines  | Meta-<br>Analysis[18][19]     | High Child<br>Mortality<br>Countries | Ranged from 63% to 66% (overall, not genotype- specific)             | Not specified                                                           |

Note: Vaccine effectiveness tends to be lower in low-income settings compared to high-income settings for various reasons, including co-infections, malnutrition, and maternal antibodies.[15] [19]

## **Pathogenesis and Signaling Pathways**

Rotavirus infection is largely restricted to the mature enterocytes at the tips of the villi in the small intestine.[1] The diarrheal disease is multifactorial, resulting from a combination of direct viral damage and the effects of viral proteins on host cell function.[20][21]







The key mechanisms include:

- Malabsorption: Destruction of absorptive enterocytes leads to a loss of digestive enzymes (e.g., disaccharidases) and impaired absorption of sodium, water, and nutrients.[1][20]
- Secretory Component: The rotavirus non-structural protein 4 (NSP4) acts as a viral enterotoxin.[22] It triggers a signaling cascade that increases intracellular calcium concentration ([Ca<sup>2+</sup>]i), disrupting tight junctions and leading to a secretory diarrhea.[20][22]
- Enteric Nervous System (ENS) Activation: NSP4 can also stimulate the ENS, further promoting intestinal secretion and motility.[23]

The following diagram illustrates the key signaling pathway initiated by the NSP4 enterotoxin.





Click to download full resolution via product page

Caption: NSP4 enterotoxin signaling cascade leading to secretory diarrhea.



## **Experimental Protocols**

Accurate surveillance and characterization of circulating rotavirus strains are essential for monitoring vaccine impact and guiding future vaccine development. The following sections detail the core methodologies.

# Rotavirus Detection and Genotyping from Fecal Samples

The standard workflow involves initial detection of the virus followed by molecular genotyping of the VP7 (G-type) and VP4 (P-type) genes.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Rotavirus Antigen Detection

- Sample Preparation: Prepare a 10% (w/v) fecal suspension in a transport medium (e.g., phosphate-buffered saline).
- Coating: Coat microplate wells with a polyclonal anti-rotavirus capture antibody overnight at 4°C.
- Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1 hour at 37°C.
- Antigen Capture: Add the clarified fecal suspension to the wells and incubate for 1 hour at 37°C.
- Detection: Add a specific monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate for 1 hour at 37°C.
- Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until color develops.
- Reading: Stop the reaction with a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>) and read the absorbance at 450 nm using a microplate reader.

Protocol: RT-PCR and Sequencing for G/P Genotyping



- RNA Extraction: Extract viral dsRNA from the 10% fecal suspension using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
- Reverse Transcription (RT): Synthesize cDNA from the dsRNA using reverse transcriptase and random primers or gene-specific primers for VP7 and VP4.
- First-Round PCR: Amplify the full-length or a large fragment of the VP7 and VP4 genes using consensus primers.
  - VP7 Primers (example): Beg9 / End9
  - VP4 Primers (example): Con2 / Con3
- Second-Round (Nested) PCR: Use type-specific primers in a nested PCR to determine the G-type (G1, G2, G3, G4, G9, etc.) and P-type (P[1], P[13], P[10], etc.). The product sizes are specific to each genotype.
- Gel Electrophoresis: Visualize the amplicons on a 2% agarose gel stained with an intercalating dye (e.g., ethidium bromide) to determine the genotype based on the expected band size.
- Sequencing (for confirmation/novel strains): Purify the first-round PCR products and perform Sanger sequencing. Compare the resulting sequences with reference strains in GenBank using BLAST to confirm the genotype.

The following diagram outlines this experimental workflow.





Click to download full resolution via product page

Caption: Standard laboratory workflow for rotavirus detection and genotyping.



# Logical Relationships: Vaccine Introduction and Genotype Dynamics

The introduction of rotavirus vaccines into national immunization programs creates selection pressure on the circulating virus population. This can lead to shifts in genotype prevalence. The dynamic interplay between vaccination, pre-existing immunity, and viral evolution is a key area of research.





Logical Framework: Vaccine Impact on Genotype Distribution

Click to download full resolution via product page

Caption: Relationship between vaccination and rotavirus genotype shifts.



### **Conclusion and Future Directions**

The G2P[1] rotavirus remains a significant cause of childhood gastroenteritis worldwide. While current vaccines are effective in reducing the burden of severe disease caused by this genotype, its continued circulation and relative prominence in the post-vaccine era underscore the need for vigilant global surveillance. For drug and vaccine developers, understanding the mechanisms of heterotypic immunity and the reasons for lower vaccine effectiveness in certain populations are paramount. Future research should focus on developing next-generation vaccines that offer broader, more robust protection against all epidemiologically important genotypes, including G2P[1], and are highly effective in low-resource settings where the disease burden is greatest.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Diagnosis, management, and prevention of rotavirus gastroenteritis in children PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rotavirus [who.int]
- 3. Rotaviruses: From Pathogenesis to Disease Control—A Critical Review PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Epidemiology of Rotavirus Strains in Symptomatic and Asymptomatic Children in Manhiça District, Southern Mozambique 2008–2019 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Epidemiology of Contemporary G2P[4] Human Rotaviruses Cocirculating in a Single U.S. Community: Footprints of a Globally Transitioning Genotype PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotavirus immune responses and correlates of protection PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. academic.oup.com [academic.oup.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]

### Foundational & Exploratory





- 10. Rotavirus vaccines: Update on global impact and future priorities PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Rotavirus vaccines: progress and new developments PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immune responses elicited against rotavirus middle layer protein VP6 inhibit viral replication in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rotavirus genotypes in children under five years hospitalized with diarrhea in low and middle-income countries: Results from the WHO-coordinated Global Rotavirus Surveillance Network PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global Experience With Rotavirus Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monovalent Rotavirus Vaccine Efficacy Against Different Rotavirus Genotypes: A Pooled Analysis of Phase II and III Trial Data PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckvaccines.com [merckvaccines.com]
- 18. Real-world effectiveness of rotavirus vaccines, 2006-2019 PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pathogenesis of Intestinal and Systemic Rotavirus Infection PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rotaviruses: from pathogenesis to vaccination PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pathogenesis of rotavirus gastroenteritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rotavirus Sickness Symptoms: Manifestations of Defensive Responses from the Brain -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [role of G2P in childhood gastroenteritis worldwide].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15556755#role-of-g2p-in-childhood-gastroenteritis-worldwide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com